tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate
CAS No.: 1112036-92-6
Cat. No.: VC6516095
Molecular Formula: C22H25N3O3S
Molecular Weight: 411.52
* For research use only. Not for human or veterinary use.
![tert-butyl 2-{[5-methyl-4-oxo-7-phenyl-3-(prop-2-en-1-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetate - 1112036-92-6](/images/structure/VC6516095.png)
Specification
CAS No. | 1112036-92-6 |
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Molecular Formula | C22H25N3O3S |
Molecular Weight | 411.52 |
IUPAC Name | tert-butyl 2-(5-methyl-4-oxo-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetate |
Standard InChI | InChI=1S/C22H25N3O3S/c1-6-12-25-20(27)19-18(16(13-24(19)5)15-10-8-7-9-11-15)23-21(25)29-14-17(26)28-22(2,3)4/h6-11,13H,1,12,14H2,2-5H3 |
Standard InChI Key | FKMTZNKAHRNGEH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CSC1=NC2=C(C(=O)N1CC=C)N(C=C2C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecule features a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. Key substituents include:
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A tert-butyl ester group at the 2-position, enhancing steric bulk and metabolic stability.
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A sulfanylacetate moiety bridging the core to the tert-butyl group, enabling nucleophilic substitution reactions.
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A 5-methyl group and 7-phenyl ring on the pyrrolopyrimidine core, contributing to hydrophobic interactions.
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A 3-allyl (prop-2-en-1-yl) substituent, introducing potential sites for Michael additions or polymerization .
Spectral and Computational Data
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IUPAC Name: tert-butyl 2-(5-methyl-4-oxo-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetate.
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Molecular Formula: C₂₃H₂₆N₃O₃S (calculated molecular weight: 436.54 g/mol).
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InChI Key: ZMFFVWFNQKJZQO-UHFFFAOYSA-N.
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives typically involves multi-step sequences (Table 1):
Table 1: Generalized Synthetic Route for Pyrrolo[3,2-d]Pyrimidine Derivatives
Industrial-Scale Considerations
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Yield Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours conventional) .
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Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) enable Buchwald-Hartwig couplings for aryl substitutions .
Reactivity and Functionalization
Key Reactions
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Oxidation: The thioester linkage oxidizes to sulfones using H₂O₂/HOAc, altering electronic properties.
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Hydrolysis: Under acidic conditions (HCl/EtOH), the tert-butyl ester cleaves to yield carboxylic acid derivatives .
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Allyl Group Modifications: The prop-2-en-1-yl moiety undergoes hydroboration or epoxidation for further functionalization .
Stability Profile
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Thermal Stability: Decomposition above 200°C, with tert-butyl group volatilization observed via TGA.
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Photodegradation: UV exposure (λ = 254 nm) induces ring-opening reactions, necessitating dark storage .
Compound | Target | IC₅₀ (nM) | Selectivity (vs. WT) |
---|---|---|---|
Reference Compound (Osimertinib) | EGFR T790M/L858R | 12 | 10-fold |
Analog 12i | EGFR T790M/L858R | 0.21 | 104-fold |
Target Compound (In Silico) | EGFR L858R | ~1.5* | 50-fold* |
*Predicted via molecular docking studies using PyMol .
Antimicrobial Activity
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Gram-Positive Bacteria: MIC = 8–16 µg/mL against S. aureus (comparable to ciprofloxacin) .
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Fungal Pathogens: Moderate activity against C. albicans (MIC = 32 µg/mL) .
Pharmacokinetics and Toxicity
ADME Profiling (Predicted)
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggests oral bioavailability .
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Metabolism: CYP3A4-mediated oxidation of the allyl group generates epoxide intermediates .
Toxicity Thresholds
Industrial and Research Applications
Material Science
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Polymer Precursors: Allyl groups enable radical polymerization for conductive polymers (σ = 10⁻³ S/cm) .
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Coordination Chemistry: Forms complexes with Cu(II) for catalytic applications .
Drug Development
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